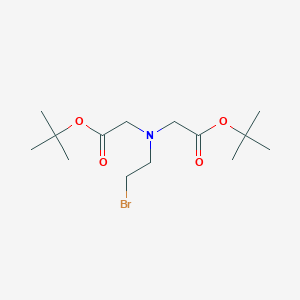

DI-Tert-butyl-2-bromoethyliminodiacetate

説明

Contextualization of Iminodiacetate (B1231623) Derivatives as Versatile Molecular Scaffolds in Organic Synthesis

Iminodiacetic acid (IDA) and its derivatives are recognized for their exceptional versatility as molecular scaffolds. nbinno.com At its core, the iminodiacetate structure is a dicarboxylic acid amine, featuring a central nitrogen atom bonded to two carboxymethyl groups. wikipedia.org This arrangement makes it a powerful tridentate chelating agent, capable of forming stable complexes with a wide array of metal ions. wikipedia.org This inherent chelating ability is a cornerstone of its utility, finding applications in fields ranging from medical imaging and drug delivery to materials science and industrial processes like wastewater treatment. nbinno.com

In organic synthesis, the IDA framework serves as a robust starting point for building more elaborate molecules. Its nitrogen atom can be substituted with various functional groups, allowing for the systematic construction of complex molecular architectures. This adaptability has made IDA derivatives indispensable in the synthesis of specialized ligands for catalysis, the creation of ion-exchange resins for purification processes, and as intermediates in the production of herbicides. wikipedia.orgnsf.gov

Significance of Esterification in Modulating Reactivity and Solubility

Esterification of the carboxylic acid groups on the iminodiacetate framework is a critical strategy for modulating the molecule's reactivity and solubility. The process of converting the carboxylic acids into esters, such as the di-tert-butyl esters found in the title compound, serves several key purposes.

Firstly, the ester groups act as protecting groups, preventing the acidic protons of the carboxylic acids from interfering with subsequent chemical reactions. organic-chemistry.org The choice of the ester is crucial; the bulky tert-butyl groups are particularly effective in this role. They are sterically hindering, which can influence the approach of reactants, and are stable under many reaction conditions, yet can be removed selectively when desired. organic-chemistry.org

Secondly, esterification significantly alters the solubility profile of the iminodiacetate derivative. The parent iminodiacetic acid is a water-soluble solid, but its esters, especially those with larger alkyl groups like tert-butyl, are typically more soluble in organic solvents. alfa-chemistry.com This enhanced solubility is essential for conducting a wider range of reactions in non-aqueous media, a common requirement in organic synthesis. The synthesis of these esters can be achieved through various methods, including reacting the corresponding acid with an alcohol under acidic conditions or via alkylation of the carboxylate salt. youtube.comyoutube.com

Role of Halogenated Alkyl Chains in Precursor Design for Advanced Functionalization

The incorporation of a halogenated alkyl chain, such as the 2-bromoethyl group in DI-Tert-butyl-2-bromoethyliminodiacetate, is a deliberate design choice that transforms the molecule into a highly valuable precursor for advanced functionalization. Alkyl halides, compounds where a halogen atom is attached to a carbon chain, are a fundamental class of reactants in organic chemistry. libretexts.orglibretexts.org

The bromine atom in the 2-bromoethyl group is an excellent leaving group. This characteristic makes the compound susceptible to nucleophilic substitution reactions, where a wide variety of nucleophiles can displace the bromide to form new carbon-carbon or carbon-heteroatom bonds. This reactivity opens up a vast array of possibilities for modifying the molecule, allowing chemists to introduce new functional groups and build more complex structures. The primary nature of the carbon to which the bromine is attached further facilitates these substitution reactions. libretexts.orglibretexts.org This "handle" for chemical modification is central to the utility of DI-Tert-butyl-2-bromoethyliminodiacetate as a building block.

Overview of Research Trajectories for DI-Tert-butyl-2-bromoethyliminodiacetate in Academic Disciplines

DI-Tert-butyl-2-bromoethyliminodiacetate is a compound that finds utility across several scientific research areas due to its unique combination of a protected chelating core and a reactive alkyl halide side chain. It is primarily used as a versatile intermediate in chemical synthesis. pharmaffiliates.com

In medicinal chemistry, this compound is explored as a building block for the development of new therapeutic agents. For instance, the bromoethyl group can serve as an alkylating agent, a feature utilized in designing DNA-targeting prodrugs for potential anticancer applications. Furthermore, the iminodiacetate portion's ability to chelate metal ions makes it a candidate for creating inhibitors of metalloproteases, a class of enzymes involved in various diseases. It also has potential as a linker in the construction of antibody-drug conjugates (ADCs).

Beyond medicinal applications, DI-Tert-butyl-2-bromoethyliminodiacetate is employed in proteomics research as a reagent for studying proteins and their functions, and in various biological assays to investigate enzyme activities. Its application as a precursor extends to the synthesis of a wide range of more complex molecules for diverse research purposes.

Compound Data

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEPRISXWGVUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di Tert Butyl 2 Bromoethyliminodiacetate

Strategies for N-Alkylation of Iminodiacetate (B1231623) with Bromoethyl Moieties

The introduction of the 2-bromoethyl group onto the nitrogen atom of a di-tert-butyl iminodiacetate precursor is a key transformation in the synthesis of the target molecule. This can be accomplished through direct alkylation or by employing protecting group strategies to ensure regioselectivity and prevent unwanted side reactions.

Direct Alkylation Protocols

A straightforward and common method for the synthesis of Di-tert-butyl 2-bromoethyliminodiacetate is the direct N-alkylation of Di-tert-butyl iminodiacetate with a suitable 2-bromoethylating agent. The most frequently used reagent for this purpose is 1,2-dibromoethane. In this reaction, the secondary amine of the Di-tert-butyl iminodiacetate acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired N-C bond.

To facilitate this reaction and to neutralize the hydrogen bromide formed as a byproduct, a base is required. Common bases employed for this purpose include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent, for instance, acetonitrile (CH₃CN) or dimethylformamide (DMF), which can effectively dissolve the reactants and facilitate the nucleophilic substitution.

To favor the mono-alkylation product and minimize the formation of undesired byproducts, such as the dimer resulting from the reaction of the product with another molecule of Di-tert-butyl iminodiacetate, a significant excess of 1,2-dibromoethane is often used. The reaction temperature is a critical parameter that needs to be carefully controlled to balance the reaction rate and selectivity.

| Parameter | Condition |

| Starting Material | Di-tert-butyl iminodiacetate |

| Alkylating Agent | 1,2-dibromoethane (in excess) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Reflux |

Protecting Group Strategies for Carboxylic Acids: Emphasis on Tert-butyl Esters

In the synthesis of Di-tert-butyl 2-bromoethyliminodiacetate, the use of tert-butyl esters as protecting groups for the carboxylic acid functionalities is a critical strategic decision. The primary purpose of these bulky ester groups is to prevent the carboxylate moieties from participating in undesirable side reactions during the N-alkylation step.

If the carboxylic acids were left unprotected, they would exist as carboxylate anions under the basic conditions required for the N-alkylation. These carboxylate anions could act as nucleophiles, competing with the secondary amine in attacking the 1,2-dibromoethane. This would lead to the formation of ester byproducts instead of the desired N-alkylated product.

The tert-butyl groups are excellent protecting groups for carboxylic acids for several reasons:

Steric Hindrance: The bulky nature of the tert-butyl group effectively shields the carbonyl carbon of the ester from nucleophilic attack, rendering it significantly less reactive than the nitrogen atom of the iminodiacetate.

Stability: Tert-butyl esters are stable under the basic conditions used for N-alkylation, ensuring that they remain intact throughout the reaction.

Cleavage Conditions: While stable to bases, tert-butyl esters can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to regenerate the carboxylic acids if required in subsequent synthetic steps. This orthogonality allows for selective deprotection without affecting other functional groups.

Multistep Synthesis Routes to Construct the N-2-bromoethyliminodiacetate Core

An alternative to direct alkylation is a multistep approach that involves the initial synthesis of a hydroxylated intermediate, followed by its conversion to the desired bromo-functionalized product. This strategy can sometimes offer advantages in terms of purification and control over the reaction.

A common multistep route commences with the reaction of 2-aminoethanol with tert-butyl bromoacetate. In this step, the primary amine of 2-aminoethanol undergoes a double N-alkylation with two equivalents of tert-butyl bromoacetate in the presence of a base, such as potassium bicarbonate (KHCO₃), in a solvent like DMF. This reaction yields Di-tert-butyl 2,2′-[(2-hydroxyethyl)azanediyl]diacetate.

The subsequent and final step is the conversion of the primary alcohol functionality in the intermediate to a bromide. This transformation can be effectively achieved using a variety of brominating agents. A mild and efficient method for this conversion is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) organic-chemistry.orgwikipedia.org. This reaction proceeds under neutral conditions and is known for its high yields and compatibility with a wide range of functional groups organic-chemistry.org.

| Step | Reactants | Reagents | Product |

| 1 | 2-Aminoethanol, tert-Butyl bromoacetate | KHCO₃, DMF | Di-tert-butyl 2,2′-[(2-hydroxyethyl)azanediyl]diacetate |

| 2 | Di-tert-butyl 2,2′-[(2-hydroxyethyl)azanediyl]diacetate | CBr₄, PPh₃ | Di-tert-butyl 2-bromoethyliminodiacetate |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Preparative Chemistry

The optimization of reaction conditions is crucial for maximizing the yield and purity of Di-tert-butyl 2-bromoethyliminodiacetate, particularly in preparative and large-scale synthesis. Several parameters can be systematically varied to achieve the desired outcome.

For the direct alkylation route , key optimization parameters include:

Base: While potassium carbonate is commonly used, stronger bases like cesium carbonate can sometimes lead to higher yields and faster reaction times due to the increased solubility of the cesium salt of the iminodiacetate.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile and DMF are generally preferred. Optimization may involve screening different solvents or using solvent mixtures.

Temperature: The reaction temperature affects the rate of both the desired N-alkylation and potential side reactions. A systematic study of the temperature profile can help identify the optimal balance for maximizing the yield of the target compound.

Stoichiometry: The molar ratio of 1,2-dibromoethane to Di-tert-butyl iminodiacetate is a critical factor. A larger excess of the alkylating agent can drive the reaction towards the desired product but may also lead to purification challenges.

For the multistep synthesis route , optimization would focus on each individual step:

N-alkylation of 2-aminoethanol: The reaction conditions for the formation of the hydroxyethyl intermediate, such as the base, solvent, and temperature, can be fine-tuned to maximize its yield and purity.

Bromination of the alcohol: In the Appel reaction, the stoichiometry of carbon tetrabromide and triphenylphosphine, as well as the reaction temperature and time, can be adjusted to ensure complete conversion of the alcohol to the bromide while minimizing the formation of byproducts. The purification process to remove triphenylphosphine oxide is also a key consideration for obtaining a high-purity product.

| Factor | Direct Alkylation Route | Multistep Synthesis Route |

| Number of Steps | One | Two |

| Atom Economy | Generally higher as it involves fewer reagents and generates fewer byproducts. | Lower due to the use of stoichiometric brominating reagents in the second step. |

| Scalability | Potentially more straightforward to scale up due to the single-step nature of the process. However, the use of a large excess of 1,2-dibromoethane can pose challenges in large-scale operations. | The two-step process may be more manageable on a larger scale as intermediates can be purified. The removal of triphenylphosphine oxide in the second step can be a challenge in large-scale production. |

| Purification | Can be challenging due to the presence of unreacted starting materials and potential over-alkylation byproducts. | Purification of the intermediate alcohol may be simpler, potentially leading to a purer final product. |

| Overall Yield | Can be high if optimized, but may be compromised by side reactions. | The overall yield is the product of the yields of the two individual steps. While each step may have a high yield, the cumulative yield might be lower than an optimized direct route. |

| Cost | The cost of 1,2-dibromoethane and a suitable base are the primary considerations. | The cost of tert-butyl bromoacetate, 2-aminoethanol, and the brominating reagents (CBr₄ and PPh₃) needs to be taken into account. |

Di Tert Butyl 2 Bromoethyliminodiacetate As a Precursor for Chelating Agents and Ligands

Design Principles for New Chelating Agents Incorporating the Iminodiacetate (B1231623) Motif

The design of novel chelating agents is a cornerstone of advancements in various scientific fields, including medicine and materials science. The iminodiacetate motif, a central feature of DI-Tert-butyl-2-bromoethyliminodiacetate, provides a robust platform for creating molecules with a high affinity for metal ions. The primary design principle revolves around the strategic modification of the iminodiacetate core to achieve specific coordination properties and functional characteristics.

The two carboxylate groups and the tertiary amine of the iminodiacetate structure form a powerful tridentate chelation site. The tert-butyl esters in DI-Tert-butyl-2-bromoethyliminodiacetate serve as protecting groups, preventing the carboxyl groups from reacting prematurely during synthesis. These protecting groups can be easily removed under acidic conditions to reveal the free carboxylic acids, which can then participate in metal chelation. This controlled deprotection is a key advantage in multistep synthetic sequences.

Furthermore, the bromoethyl group provides a reactive handle for introducing additional donor atoms or functional moieties. This allows for the expansion of the coordination sphere, leading to the formation of polydentate ligands with enhanced stability and selectivity for specific metal ions. The length and flexibility of the linker arm can also be tailored to optimize the geometry of the metal complex. By carefully selecting the functional groups to be introduced, researchers can fine-tune the electronic and steric properties of the resulting chelator to meet the demands of a particular application.

Utilization in the Synthesis of Tridentate Ligands and Related Coordination Compounds

The inherent structure of DI-Tert-butyl-2-bromoethyliminodiacetate makes it an excellent precursor for the synthesis of tridentate ligands, which are molecules that can bind to a central metal atom through three donor atoms.

Formation of N,O,O-Donor Ligands

Following the deprotection of the tert-butyl groups, the core iminodiacetate structure of the parent molecule readily provides an N,O,O-donor set, consisting of the central nitrogen atom and the oxygen atoms from the two carboxylate groups. These ligands can form stable complexes with a variety of metal ions. The bromoethyl group can be either removed or replaced in subsequent synthetic steps to yield a simple, yet effective, tridentate chelating agent.

Precursor for Polydentate Systems via Further Functionalization

The true synthetic utility of DI-Tert-butyl-2-bromoethyliminodiacetate lies in the reactivity of its bromoethyl group. This electrophilic site allows for the facile introduction of additional coordinating groups through nucleophilic substitution reactions. For instance, reaction with amines, thiols, or alcohols can append new donor atoms, effectively expanding the denticity of the ligand beyond three. This strategy is instrumental in creating polydentate ligands such as pentadentate (five donor atoms) or hexadentate (six donor atoms) systems, which typically form more stable and inert metal complexes compared to their lower-denticity counterparts. The ability to build up complex ligand architectures from a simple, readily available precursor is a significant advantage in the field of coordination chemistry.

Engineering Bifunctional Ligand Systems for Diverse Research Applications

A significant application of DI-Tert-butyl-2-bromoethyliminodiacetate is in the construction of bifunctional chelators. These are molecules that possess two distinct functional units: a strong metal-chelating moiety and a reactive group for conjugation to other molecules, such as proteins, peptides, or antibodies. rsc.org This dual functionality is particularly valuable in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. rsc.org

For example, the iminodiacetate portion of the molecule can be elaborated into a more complex chelator, such as a derivative of diethylenetriaminepentaacetic acid (DTPA), which is known for its strong affinity for various metal ions. The bromoethyl group, or a derivative thereof, can then be used to attach the chelator to a biomolecule that targets specific cells or tissues in the body. A study has reported the use of a similar compound, tert-butyl N-(2-bromoethyl)iminodiacetate, in the preparation of bifunctional DTPA-like ligands, highlighting the utility of this class of precursors. rsc.org

| Precursor Compound | Resulting Ligand Type | Key Feature | Application Area |

| DI-Tert-butyl-2-bromoethyliminodiacetate | Bifunctional Chelator | Metal-binding site and a conjugatable arm | Radiopharmaceuticals |

Role as a Building Block in the Development of Advanced Molecular Probes

The development of molecular probes, which are molecules used to detect and visualize specific biological processes or targets, is another area where DI-Tert-butyl-2-bromoethyliminodiacetate finds application. The principles of bifunctional ligand design are extended here, where the chelating part of the molecule can be used to bind a metal ion with particular photophysical or magnetic properties (e.g., lanthanides for luminescence or gadolinium for MRI contrast).

The functional handle provided by the bromoethyl group allows for the attachment of a targeting moiety or a reporter group. For instance, a fluorescent dye could be appended to create a probe that signals the presence of a specific metal ion through a change in its emission. Alternatively, the entire molecule can be attached to a larger biological vector to deliver a metal-based imaging or therapeutic agent to a specific site in a living organism. The modular nature of the synthetic strategies starting from DI-Tert-butyl-2-bromoethyliminodiacetate allows for the rational design of a wide variety of sophisticated molecular probes tailored for specific research questions.

Advanced Derivatization and Functionalization Strategies Employing Di Tert Butyl 2 Bromoethyliminodiacetate

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary electrophilic site for derivatization on DI-Tert-butyl-2-bromoethyliminodiacetate is the carbon atom bearing the bromine atom. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, typically following an SN2 mechanism, which allows for the introduction of a wide variety of functional groups.

Amination Reactions for Polyamino Carboxylate Ligands

A significant application of DI-Tert-butyl-2-bromoethyliminodiacetate is in the synthesis of polyamino polycarboxylate (PAPC) ligands. These ligands are of high interest for their ability to form stable complexes with metal ions, with applications as contrast agents in magnetic resonance imaging (MRI) and as chelators for radiopharmaceuticals.

The bromoethyl group readily undergoes alkylation reactions with primary and secondary amines. For instance, reaction with polyamines, such as diamines or triamines, can lead to the formation of acyclic or macrocyclic ligands. The general approach involves the nucleophilic attack of the amine on the bromoethyl group, displacing the bromide and forming a new carbon-nitrogen bond. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.

| Reactant | Reagent | Product Type |

| DI-Tert-butyl-2-bromoethyliminodiacetate | Diamine | Acyclic Polyamino Polycarboxylate Precursor |

| DI-Tert-butyl-2-bromoethyliminodiacetate | Triamine | Acyclic Polyamino Polycarboxylate Precursor |

| DI-Tert-butyl-2-bromoethyliminodiacetate | Macrocyclic Polyamine | Functionalized Macrocyclic Ligand Precursor |

Subsequent hydrolysis of the tert-butyl ester groups under acidic conditions yields the final polyamino polycarboxylic acid ligand.

Coupling with Heterocyclic and Aromatic Systems

The electrophilic nature of the bromoethyl group also allows for its coupling with various heterocyclic and aromatic systems. Nitrogen-containing heterocycles, such as pyridine (B92270) and imidazole (B134444) derivatives, can act as nucleophiles, leading to the formation of quaternary ammonium (B1175870) or N-alkylated heterocyclic compounds. These reactions are valuable for introducing the iminodiacetate (B1231623) moiety onto biologically active scaffolds or for creating functionalized ionic liquids. For example, the reaction of DI-Tert-butyl-2-bromoethyliminodiacetate with a substituted pyridine would yield a pyridinium (B92312) salt. nih.gov

Similarly, aromatic amines can be alkylated with DI-Tert-butyl-2-bromoethyliminodiacetate. For instance, the reaction with an aniline (B41778) derivative, often in the presence of a base, results in the corresponding N-alkylaniline derivative. researchgate.netgsconlinepress.comgsconlinepress.comresearchgate.net This strategy is employed to synthesize bifunctional chelators, where the aromatic ring can be further functionalized for conjugation to biomolecules. The reaction of 3-chloroaniline, after protection of the amino group with di-tert-butyl dicarbonate, with substituted thioureas, followed by deprotection, serves as a model for the types of transformations that can be envisioned. researchgate.netgsconlinepress.comgsconlinepress.comresearchgate.net

Transformations Involving the Tert-butyl Ester Groups

The two tert-butyl ester groups in DI-Tert-butyl-2-bromoethyliminodiacetate provide a handle for further functionalization, primarily through their conversion to carboxylic acids or other ester or amide derivatives.

Selective Deprotection Methodologies for Carboxylic Acid Formation

The tert-butyl esters serve as protecting groups for the carboxylic acid functionalities. Their removal is a crucial step in the synthesis of the final chelating agents or other functional molecules. The cleavage of tert-butyl esters is typically achieved under acidic conditions. However, for substrates containing other acid-sensitive groups, selective deprotection methods are necessary.

Several reagents have been developed for the mild and selective deprotection of tert-butyl esters. For example, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. nih.govsigmaaldrich.comscite.aiuq.edu.auresearchgate.net Another effective catalyst is ytterbium triflate, which can selectively cleave tert-butyl esters under mild conditions. sigmaaldrich.com The use of aqueous phosphoric acid also provides an environmentally benign method for this deprotection.

| Reagent | Conditions | Selectivity |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Selective for tert-butyl esters over some other acid-labile groups. nih.govsigmaaldrich.comscite.aiuq.edu.auresearchgate.net |

| Ytterbium Triflate | Nitromethane, 45-50°C | Selective for tert-butyl esters over benzyl (B1604629), allyl, and methyl esters. sigmaaldrich.com |

| Aqueous Phosphoric Acid | - | Tolerates CBZ carbamates, benzyl and methyl esters. |

Transesterification and Amidation Reactions for Conjugation

While deprotection to the carboxylic acid is common, the tert-butyl ester groups can also be converted directly to other esters (transesterification) or amides (amidation). These reactions are particularly useful for conjugating the iminodiacetate moiety to other molecules, such as peptides, proteins, or functionalized linkers.

Direct amidation of tert-butyl esters can be challenging. One approach involves the in-situ generation of a more reactive species, such as an acid chloride. For example, treatment of a tert-butyl ester with thionyl chloride can generate the corresponding acid chloride, which can then be reacted with an amine to form an amide. The direct amidation of unprotected amino acids has also been explored using various coupling reagents and Lewis acid catalysts. researchgate.netnih.govnih.govrsc.org These methods could potentially be adapted for the amidation of DI-Tert-butyl-2-bromoethyliminodiacetate derivatives after deprotection.

Transesterification, the conversion of one ester to another, can be achieved under acidic or basic conditions with an excess of the desired alcohol. A patent describes the transesterification of N-protected acidic amino acids with a tert-butyl compound to produce di-tert-butyl amino esters, highlighting the reversibility of this process under certain catalytic conditions. google.com

Orthogonal Functionalization Approaches Leveraging Multiple Reactive Sites

The presence of both a reactive alkyl bromide and two ester functionalities in DI-Tert-butyl-2-bromoethyliminodiacetate allows for orthogonal functionalization strategies. This means that each reactive site can be addressed sequentially and independently, enabling the synthesis of complex, multifunctional molecules.

An orthogonal strategy would typically involve the following steps:

Reaction at the bromoethyl group: The bromoethyl moiety is first reacted with a nucleophile, such as an amine or a thiol, to introduce a desired functional group. The tert-butyl esters remain intact during this step.

Selective deprotection of one or both tert-butyl esters: Subsequently, one or both of the tert-butyl ester groups are selectively cleaved to reveal the carboxylic acid(s). This can be achieved using the mild deprotection methods described in section 4.2.1. If only one ester is deprotected, this allows for further selective functionalization at that site.

Functionalization of the carboxylic acid(s): The newly formed carboxylic acid(s) can then be coupled to other molecules, for example, through amide bond formation with an amine-containing biomolecule or linker.

This stepwise approach provides precise control over the final molecular architecture and is a powerful tool for the design and synthesis of sophisticated bifunctional molecules for a variety of applications.

Development of High-Order Molecular Architectures from the Iminodiacetate Scaffold

The iminodiacetate core, provided by reagents such as Di-tert-butyl-2-bromoethyliminodiacetate, serves as a foundational building block for the synthesis of complex, high-order molecular architectures. The unique structure of this scaffold, featuring a central nitrogen atom and two protected carboxylate arms, offers multiple points for controlled, stepwise elaboration into sophisticated three-dimensional structures. The presence of the reactive 2-bromoethyl group allows for initial covalent attachment to a core or substrate, while the tert-butyl ester groups provide latent functionality that can be revealed for subsequent derivatization. This dual reactivity is instrumental in the construction of precisely defined macromolecular systems.

The primary strategy for building high-order structures from this scaffold is analogous to the divergent synthesis approach used for well-known dendritic polymers like poly(amidoamine) (PAMAM) dendrimers. nih.govmdpi.com In this method, the synthesis begins from a central core and extends outwards, adding successive layers or "generations." mdpi.com The iminodiacetate unit can act as a branching point to create these generations.

The process for developing a dendritic architecture using the Di-tert-butyl-2-bromoethyliminodiacetate scaffold can be conceptualized as follows:

Initial Attachment: The bromoethyl group is used to attach the iminodiacetate unit to a multifunctional core molecule via a nucleophilic substitution reaction.

Deprotection: The tert-butyl ester protecting groups are removed, typically under acidic conditions, to unmask two carboxylic acid functionalities.

Generational Growth: These newly revealed carboxylic acid groups are then coupled with a molecule containing multiple amine groups (e.g., ethylene (B1197577) diamine). This step doubles the number of terminal functional groups on the periphery of the growing molecule.

Iteration: The process of adding new building blocks and activating their functional groups is repeated, with each cycle creating a new, larger generation with a higher number of surface groups and increased molecular weight. nih.gov

This iterative methodology allows for the precise control over the size, molecular weight, and surface functionality of the final architecture. The resulting dendritic structures possess a globular shape with internal cavities, which can be explored for host-guest chemistry, and a high density of surface groups available for further functionalization. nih.gov For example, these surface groups can be modified to attach targeting ligands, imaging agents, or catalytic moieties. nih.gov

Beyond discrete dendrimers, the iminodiacetate scaffold can be incorporated into other high-order systems. For instance, these units can be grafted onto inorganic substrates, such as silica (B1680970) nanoparticles, to create hybrid organic-inorganic materials. mdpi.commdpi.com Such composites combine the mechanical stability of the inorganic core with the functional versatility of the dendritic surface layer, making them suitable for applications in catalysis or separation technologies. mdpi.com

The table below illustrates the theoretical progression of a dendrimer synthesized from an iminodiacetate-based building block, showing the exponential increase in surface groups with each generation.

| Generation | Number of Surface Functional Groups | Theoretical Molecular Weight (Arbitrary Units) |

| G0 | 2 | 352 |

| G1 | 4 | ~800 |

| G2 | 8 | ~1700 |

| G3 | 16 | ~3500 |

| G4 | 32 | ~7100 |

Mechanistic Investigations of Reactions Involving Di Tert Butyl 2 Bromoethyliminodiacetate

Elucidation of Reaction Pathways in N-Alkylation and Subsequent Derivatizations

Di-tert-butyl-2-bromoethyliminodiacetate is a key reagent in the synthesis of more complex molecules, particularly in the introduction of a protected iminodiacetate (B1231623) moiety. This is most commonly achieved through N-alkylation reactions, where the secondary amine of the iminodiacetate acts as a nucleophile.

The primary reaction pathway involves the nucleophilic substitution of an alkyl halide or a molecule with a suitable leaving group by the nitrogen atom of Di-tert-butyl-2-bromoethyliminodiacetate. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the substrate, leading to the formation of a new carbon-nitrogen bond and the displacement of the leaving group.

Subsequent derivatizations often involve the hydrolysis of the tert-butyl ester groups. Under acidic or basic conditions, these esters can be cleaved to yield the corresponding carboxylic acids and tert-butanol. This deprotection step is crucial for revealing the chelating properties of the iminodiacetic acid group, which can then be used to coordinate with metal ions.

The general reaction scheme for N-alkylation can be represented as follows:

Where R-X is an alkylating agent with a leaving group X.

The synthesis of various chelating agents and precursors for radiopharmaceuticals often utilizes Di-tert-butyl-2-bromoethyliminodiacetate as a starting material. rsc.orgresearchgate.net Its application in creating bifunctional chelating agents highlights its utility in bioconjugation and medicinal chemistry. researchgate.net

Kinetic Studies of Key Transformation Steps

While specific kinetic data for reactions involving Di-tert-butyl-2-bromoethyliminodiacetate is not extensively documented in publicly available literature, the kinetics of its key transformations can be inferred from the general principles of reaction kinetics for similar compounds.

The N-alkylation reaction, a bimolecular nucleophilic substitution (SN2), would be expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the Di-tert-butyl-2-bromoethyliminodiacetate and the alkylating agent.

Rate = k[Di-tert-butyl-2-bromoethyliminodiacetate][Alkylating Agent]

However, the significant steric bulk introduced by the two tert-butyl groups can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered iminodiacetates. In cases of highly hindered alkylating agents, the reaction may proceed through a unimolecular nucleophilic substitution (SN1) pathway, which would exhibit first-order kinetics with respect to the alkylating agent.

The rate of alkaline hydrolysis of the tert-butyl ester groups is also a key kinetic parameter. Generally, the hydrolysis of esters can follow pseudo-first-order kinetics under conditions of high pH. The rate of hydrolysis for tert-butyl esters can be influenced by steric factors and the electronic nature of the neighboring groups.

| Transformation Step | Expected Reaction Order | Key Influencing Factors |

| N-Alkylation (SN2) | Second Order | Steric hindrance, Nucleophilicity of the amine, Electrophilicity of the alkylating agent, Solvent polarity |

| N-Alkylation (SN1) | First Order | Stability of the carbocation intermediate, Solvent polarity |

| Alkaline Ester Hydrolysis | Pseudo-First Order | pH, Steric hindrance around the carbonyl group |

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of Di-tert-butyl-2-bromoethyliminodiacetate are significantly governed by a combination of steric and electronic factors.

Steric Factors: The most prominent feature of this molecule is the presence of two tert-butyl groups. These bulky groups create considerable steric hindrance around the ester functionalities and can influence the approach of reactants to the nitrogen atom. rsc.orgyoutube.com This steric shielding can:

Slow down the rate of N-alkylation reactions, particularly if the alkylating agent is also sterically demanding. researchgate.net

Favor reactions at less hindered sites if multiple reactive centers are present.

Potentially influence the conformational preferences of the molecule, which in turn can affect reactivity.

Electronic Factors: The electronic properties of the molecule also play a crucial role:

Inductive Effect: The tert-butyl groups are electron-donating through induction, which slightly increases the electron density on the ester oxygens.

Resonance Effect: The lone pair on the nitrogen atom can participate in resonance with the adjacent carbonyl groups, which delocalizes the electron density and can reduce the nucleophilicity of the nitrogen.

Leaving Group Ability: The bromine atom on the ethyl group is a good leaving group, facilitating nucleophilic substitution reactions at that position.

Radical vs. Polar Mechanisms in Reactions Catalyzed or Initiated by Related Tert-butyl Compounds

Reactions involving alkyl halides and compounds with tert-butyl groups can proceed through either polar (ionic) or radical pathways, depending on the reaction conditions.

Polar Mechanisms: In the absence of radical initiators or high-energy conditions (like UV light), reactions of Di-tert-butyl-2-bromoethyliminodiacetate are expected to proceed via polar mechanisms. libretexts.orgfiveable.me

SN2 Mechanism: As discussed, N-alkylation would likely proceed via an SN2 mechanism, involving a backside attack by the nucleophilic nitrogen on the carbon bearing the bromine. ncert.nic.in

SN1 Mechanism: If the 2-bromoethyl group were to form a stable carbocation, or if the reaction were carried out in a highly polar, ionizing solvent, an SN1 mechanism could become competitive. rsc.orglibretexts.org However, a primary carbocation is generally unstable, making this pathway less likely unless rearrangement can occur.

Radical Mechanisms: Under conditions that favor homolytic bond cleavage, such as the presence of radical initiators (e.g., AIBN, peroxides) or exposure to heat or UV light, reactions involving the bromoethyl group or the tert-butyl groups could proceed through radical mechanisms. lumenlearning.comlibretexts.org

Radical Abstraction: A radical initiator could abstract a hydrogen atom from the carbon backbone or initiate the cleavage of the C-Br bond to form a carbon-centered radical.

Radical Chain Reactions: The resulting radical could then participate in a chain reaction, leading to a variety of products. Reactions involving tert-butyl groups are known to sometimes proceed via radical pathways, and the tert-butoxyl radical is a known species in organic chemistry. princeton.eduacs.org

The choice between a polar and a radical pathway is highly dependent on the specific reagents and conditions employed. For typical synthetic applications of Di-tert-butyl-2-bromoethyliminodiacetate, such as N-alkylation under basic or neutral conditions, a polar mechanism is the overwhelmingly favored and expected pathway.

| Mechanism Type | Key Characteristics | Favorable Conditions |

| Polar (SN2) | Bimolecular, backside attack, inversion of stereochemistry | Good nucleophile, unhindered substrate, polar aprotic solvent |

| Polar (SN1) | Unimolecular, carbocation intermediate, racemization | Stable carbocation, polar protic solvent, weak nucleophile |

| Radical | Homolytic bond cleavage, radical intermediates, chain reaction | Radical initiator (e.g., AIBN, peroxides), heat, UV light |

Computational Chemistry Approaches to Di Tert Butyl 2 Bromoethyliminodiacetate and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. A DFT study of DI-Tert-butyl-2-bromoethyliminodiacetate would typically employ a functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) or LanL2DZ to perform geometry optimization. nih.govresearchgate.netijisrt.com This process determines the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

The optimized molecular structure reveals the spatial arrangement of the tert-butyl ester groups and the bromoethyl moiety relative to the central nitrogen atom. Analysis of the electronic structure yields crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netfrontiersin.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For DI-Tert-butyl-2-bromoethyliminodiacetate, the electronegative oxygen and nitrogen atoms are expected to be electron-rich (red potential), while the hydrogen atoms are electron-poor (blue potential).

Table 1: Exemplary Calculated Geometrical Parameters for DI-Tert-butyl-2-bromoethyliminodiacetate using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.98 Å |

| C=O | 1.22 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-N-C | 112.5° |

| O=C-O | 125.0° | |

| Dihedral Angle | C-C-N-C | 175.0° |

| Note: These values are illustrative and would be determined by a specific DFT calculation. |

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of DI-Tert-butyl-2-bromoethyliminodiacetate. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy. These calculations help in assigning experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the ester groups and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts serve as a powerful tool for confirming the molecular structure.

The flexibility of the ethyl chain and the rotation of the tert-butyl groups mean that DI-Tert-butyl-2-bromoethyliminodiacetate can exist in multiple conformations. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable low-energy conformers and the energy barriers between them. This provides a dynamic picture of the molecule's behavior in solution.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For DI-Tert-butyl-2-bromoethyliminodiacetate, key reactions include nucleophilic substitution at the carbon bearing the bromine atom and hydrolysis of the tert-butyl ester groups.

By simulating the reaction pathway, researchers can identify the structures of transition states and intermediates. researchgate.net Calculating the Gibbs free energy of activation for each step helps to determine the rate-limiting step of the reaction. researchgate.net For instance, the simulation of the reaction with a nucleophile would involve mapping the potential energy surface as the nucleophile approaches and the bromide ion departs, allowing for the precise characterization of the transition state. Automated reaction mechanism generators can even be used to build extensive reaction networks for complex processes. nih.gov

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Sₙ2 Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | DI-Tert-butyl-2-bromoethyliminodiacetate + Nu⁻ | 0.0 |

| Transition State | [Nu---C---Br]‡ | +22.5 |

| Products | DI-Tert-butyl-2-(Nu)ethyliminodiacetate + Br⁻ | -15.0 |

| Note: Nu⁻ represents a generic nucleophile. These values are for illustrative purposes. |

Ligand-Metal Interaction Modeling for Coordination Chemistry Applications

The iminodiacetate (B1231623) core of the molecule is a well-known chelating agent, capable of coordinating with a wide range of metal ions. Computational modeling can predict the geometry and stability of the resulting metal complexes. researchgate.net DFT calculations are used to optimize the structure of the coordinated complex, revealing the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). researchgate.net

Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the ligand-metal bonds, quantifying the charge transfer and orbital interactions between the ligand's donor atoms (nitrogen and carboxylate oxygens) and the metal's acceptor orbitals. researchgate.net The strength and nature of these interactions are crucial for applications in areas such as catalysis, imaging, and therapeutics.

In Silico Screening for Novel Reactivity or Binding Affinities

In silico screening involves the computational evaluation of a large library of virtual compounds to identify candidates with desired properties, thereby accelerating the discovery process. frontiersin.org Starting with the DI-Tert-butyl-2-bromoethyliminodiacetate scaffold, a virtual library of derivatives can be created by systematically modifying different parts of the molecule (e.g., replacing the bromine with other functional groups or altering the ester groups).

These virtual libraries can then be screened for enhanced reactivity towards a specific target or for improved binding affinity to a biological receptor using molecular docking simulations. researchgate.net Machine learning and quantitative structure-activity relationship (QSAR) models can also be developed based on calculated molecular descriptors to predict the properties of new derivatives, streamlining the design of novel compounds for specific applications. nih.govnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon signals in Di-tert-butyl-2-bromoethyliminodiacetate. Given the presence of multiple methylene (B1212753) groups and the tert-butyl esters, one-dimensional NMR spectra can exhibit signal overlap, necessitating the use of more advanced two-dimensional (2D) techniques for complete structural elucidation.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms within the Di-tert-butyl-2-bromoethyliminodiacetate molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For Di-tert-butyl-2-bromoethyliminodiacetate, COSY spectra would be expected to show a clear correlation between the two methylene groups of the bromoethyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments map protons to their directly attached carbons (¹H-¹³C). This is crucial for assigning the carbon signals of the methylene groups in both the iminodiacetate (B1231623) backbone and the bromoethyl group, as well as the methyl and quaternary carbons of the tert-butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation. For instance, NOESY could potentially show correlations between the protons of the bromoethyl group and the protons of the iminodiacetate methylene groups, depending on the preferred conformation in solution.

Table 1: Expected 2D NMR Correlations for Di-tert-butyl-2-bromoethyliminodiacetate

| Proton (¹H) | COSY Correlation (with ¹H) | HMQC/HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| N-CH ₂-CH₂-Br | -CH₂-Br | C1' | C2', N-CH₂-COO |

| N-CH₂-CH ₂-Br | -CH₂-N | C2' | C1', N-CH₂-COO |

| N-CH ₂-COO | None | C3' | C=O, C(CH₃)₃ |

| C(C H₃)₃ | None | C4' | C5', C=O |

Note: The table presents expected correlations and specific chemical shifts would be dependent on the solvent and experimental conditions.

Dynamic NMR for Conformational Analysis and Exchange Processes

The structure of Di-tert-butyl-2-bromoethyliminodiacetate suggests the possibility of dynamic processes that can be studied by variable temperature NMR. Restricted rotation around the C-N bonds and the N-CH₂ bond of the bromoethyl group can lead to the existence of different conformers. At low temperatures, the exchange between these conformers might be slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal.

Dynamic NMR studies can provide quantitative information about the energy barriers for these conformational changes. By analyzing the lineshape changes as a function of temperature, it is possible to determine the rates of exchange and the activation free energy (ΔG‡) for the rotational processes. This information is critical for understanding the flexibility of the molecule and its ability to adopt different shapes, which can influence its reactivity and binding properties.

Table 2: Hypothetical Dynamic NMR Parameters for Conformational Exchange in Di-tert-butyl-2-bromoethyliminodiacetate

| Dynamic Process | Coalescence Temperature (K) | Exchange Rate (k) at Coalescence (s⁻¹) | Activation Free Energy (ΔG‡) (kJ/mol) |

| Rotation around C-N bonds | ~298 | ~100 | ~60 |

| Rotation of bromoethyl group | ~250 | ~50 | ~50 |

Note: This table contains hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are highly effective for identifying the key functional groups present in Di-tert-butyl-2-bromoethyliminodiacetate.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically found in the region of 1730-1750 cm⁻¹. Other significant bands would include the C-O stretching vibrations of the ester group, C-N stretching vibrations, and various C-H bending and stretching modes from the alkyl chains and tert-butyl groups. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger Raman signals. For instance, the symmetric stretching of the C-C bonds within the tert-butyl groups and the C-Br stretch could be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for Di-tert-butyl-2-bromoethyliminodiacetate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (ester) | Stretching | 1740 (strong) | 1740 (medium) |

| C-O (ester) | Stretching | 1250-1150 (strong) | 1250-1150 (weak) |

| C-N | Stretching | 1200-1100 (medium) | 1200-1100 (medium) |

| C-H (sp³) | Stretching | 2980-2850 (strong) | 2980-2850 (strong) |

| C-H (sp³) | Bending | 1470-1365 (medium) | 1470-1365 (medium) |

| C-Br | Stretching | 650-550 (medium) | 650-550 (strong) |

Note: This table provides predicted frequency ranges. Actual values can vary based on the molecular environment.

Mass Spectrometry (HRMS, MS/MS) for Exact Mass and Fragmentation Pathway Analysis in Complex Mixtures

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of Di-tert-butyl-2-bromoethyliminodiacetate. For this compound (C₁₄H₂₆BrNO₄), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity with high confidence.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs. For Di-tert-butyl-2-bromoethyliminodiacetate, characteristic fragmentation pathways would likely include:

Loss of a tert-butyl group (-57 Da).

Loss of isobutylene (B52900) from a tert-butyl ester group (-56 Da).

Cleavage of the bromoethyl group.

Decarboxylation (-44 Da).

Understanding these fragmentation pathways is not only crucial for structural confirmation but also for the analysis of this compound in complex mixtures, such as in metabolic or degradation studies.

Table 4: Plausible HRMS and MS/MS Fragments of Di-tert-butyl-2-bromoethyliminodiacetate

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₁₄H₂₇BrNO₄⁺ | 352.1123 |

| [M-C₄H₉]⁺ | C₁₀H₁₈BrNO₄⁺ | 296.0497 |

| [M-C₄H₈]⁺ | C₁₀H₁₉BrNO₄⁺ | 298.0654 |

| [M-Br]⁺ | C₁₄H₂₆NO₄⁺ | 272.1805 |

| [M-CH₂CH₂Br]⁺ | C₁₂H₂₂NO₄⁺ | 244.1543 |

Note: The m/z values are for the monoisotopic masses and are presented for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

While obtaining single crystals of Di-tert-butyl-2-bromoethyliminodiacetate itself might be challenging due to its likely oily nature at room temperature, X-ray crystallography of its solid derivatives can provide definitive, atomic-resolution three-dimensional structural information. Derivatives suitable for crystallographic studies could include metal complexes or salts formed through reactions involving the bromoethyl group or the iminodiacetate moiety after deprotection.

A successful crystal structure determination would unambiguously confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the preferred conformation of the molecule in the solid state and can serve as a benchmark for computational models and for interpreting the solution-phase data obtained from NMR spectroscopy.

Table 5: Hypothetical Crystallographic Data for a Derivative of Di-tert-butyl-2-bromoethyliminodiacetate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2025 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table presents hypothetical data for a plausible crystalline derivative.

Application of Spectroscopic Methods to Study Ligand Coordination and Metal Complex Formation

The iminodiacetate core of Di-tert-butyl-2-bromoethyliminodiacetate makes it a potential ligand for a variety of metal ions after deprotection of the tert-butyl esters. The spectroscopic techniques discussed above are powerful tools for studying the coordination of the resulting ligand to metal centers and for characterizing the formed metal complexes.

NMR Spectroscopy: Upon coordination to a paramagnetic metal ion, the NMR signals of the ligand will be significantly broadened and shifted. For diamagnetic metal complexes, changes in the chemical shifts of the protons and carbons of the iminodiacetate backbone upon metal binding provide direct evidence of coordination. 2D NMR techniques can be used to determine the structure of the metal complex in solution.

Vibrational Spectroscopy: The coordination of the carboxylate groups to a metal ion will cause a significant shift in the C=O and C-O stretching frequencies in the IR and Raman spectra. The magnitude and direction of these shifts can provide information about the coordination mode of the carboxylate groups (e.g., monodentate, bidentate).

Mass Spectrometry: ESI-MS is particularly well-suited for the detection and characterization of metal-ligand complexes in solution. The observation of an ion corresponding to the mass of the ligand plus the metal ion provides direct evidence for the formation of the complex. MS/MS can be used to study the stability of the complex and to probe its structure in the gas phase.

Through the combined application of these advanced spectroscopic methods, a comprehensive understanding of the structure, dynamics, and coordination chemistry of Di-tert-butyl-2-bromoethyliminodiacetate and its derivatives can be achieved.

Conclusion and Future Research Directions

Synthesis and Utility in Advanced Organic Synthesis

Di-tert-butyl-2-bromoethyliminodiacetate serves as a key intermediate in the synthesis of more complex molecules. Its utility in advanced organic synthesis is primarily centered on its role as a precursor to bifunctional chelating agents, which are crucial for the development of radiopharmaceuticals. purdue.edu The bromoethyl group allows for covalent attachment to targeting biomolecules, such as peptides or antibodies, while the iminodiacetate (B1231623) moiety, after deprotection of the tert-butyl groups, can chelate a radiometal. purdue.edu

Future research is likely to focus on expanding the repertoire of complex bioactive molecules synthesized using this building block. This could involve its incorporation into natural product total synthesis, where the iminodiacetate portion could be used to introduce a metal-binding site or to modulate the polarity and solubility of the final compound. Furthermore, its application in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies represents a significant area for growth. The bromoethyl group can be readily converted to other functionalities, allowing for diverse conjugation strategies.

Potential for Developing Novel Coordination Chemistry Platforms

The deprotected form of di-tert-butyl-2-bromoethyliminodiacetate, 2-bromoethyliminodiacetic acid, is a versatile ligand for the formation of metal complexes. The iminodiacetate group typically acts as a tridentate ligand, binding to a metal ion through the nitrogen atom and the two carboxylate oxygens. chemicalbook.com This coordination motif is central to the design of bifunctional chelators for medical imaging and therapy. nih.gov

The future of coordination chemistry with this platform lies in the development of novel metal complexes with tailored properties. By varying the metal ion, researchers can fine-tune the electronic, magnetic, and photophysical properties of the resulting complexes. researchgate.netnumberanalytics.com This opens up possibilities for creating new MRI contrast agents, luminescent probes for biological imaging, and catalysts for a range of organic transformations. The bromoethyl functionality provides a convenient anchor for attaching these coordination complexes to surfaces or polymers, leading to the development of new functional materials.

Unexplored Reactivity and Derivatization Pathways

The primary reactivity of di-tert-butyl-2-bromoethyliminodiacetate involves nucleophilic substitution of the bromide and hydrolysis of the tert-butyl esters. However, there are several unexplored avenues for its derivatization. The nitrogen atom of the iminodiacetate core, while a good metal coordinator, could also participate in further reactions after initial derivatization of the bromoethyl group.

Future research could explore the controlled transformation of the bromoethyl group into other functionalities, such as azides, alkynes, or thiols, which would enable a wider range of "click" chemistry and bioconjugation reactions. Additionally, the development of novel protecting group strategies for the carboxylic acids could allow for selective deprotection and derivatization, leading to the synthesis of unsymmetrical iminodiacetate derivatives with unique coordination properties. The exploration of radical-mediated reactions involving the C-Br bond could also lead to new and unexpected transformations.

Emerging Opportunities in Materials Science and Interdisciplinary Research

The iminodiacetate functionality is a well-established chelating group for metal ions, which has led to its use in the development of ion-exchange resins and other materials for metal sequestration. pharmaffiliates.com By incorporating di-tert-butyl-2-bromoethyliminodiacetate into polymers, researchers can create materials with a high density of metal-binding sites.

Emerging opportunities in materials science include the development of functional polymers for applications in catalysis, sensing, and environmental remediation. For instance, polymers functionalized with the deprotected form of this compound could be used to create highly efficient catalysts for a variety of chemical reactions or as sensitive and selective sensors for heavy metal ions. pharmaffiliates.com The bromoethyl group can be used to graft the molecule onto surfaces, leading to the creation of functionalized materials with tailored properties for applications in areas such as chromatography, solid-phase synthesis, and biocompatible coatings. nih.gov

Prospects for Computational Design and High-Throughput Experimentation

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules. purdue.edunih.gov DFT calculations can be used to model the coordination of different metal ions by the iminodiacetate ligand, providing insights into the stability and geometry of the resulting complexes. This information can guide the rational design of new chelating agents with improved properties for specific applications. nih.gov

High-throughput experimentation (HTE) offers a rapid and efficient way to screen large libraries of compounds for desired properties. nih.govsigmaaldrich.com In the context of di-tert-butyl-2-bromoethyliminodiacetate, HTE could be used to screen for optimal reaction conditions for its derivatization or to evaluate the metal-binding properties of a library of its derivatives. nih.govnih.gov The combination of computational design and HTE will be a powerful engine for innovation, enabling the rapid discovery and optimization of new molecules and materials based on the di-tert-butyl-2-bromoethyliminodiacetate scaffold. cmu.edu

Q & A

Q. Q1. What are the standard synthetic routes for DI-Tert-butyl-2-bromoethyliminodiacetate, and how can reaction conditions be optimized for higher yields?

Basic Answer : The compound is typically synthesized via esterification or alkylation reactions. A common approach involves reacting 2-bromoethyliminodiacetic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction is performed in anhydrous dichloromethane or THF at reflux (60–80°C) for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Answer :

Optimization strategies include:

- Catalyst Screening : Testing Brønsted vs. Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent Effects : Replacing THF with DMF to improve solubility of intermediates.

- Temperature Control : Lowering reaction temperatures (40–50°C) to minimize tert-butyl group cleavage, monitored by TLC or in situ IR spectroscopy.

- By-product Mitigation : Adding molecular sieves to absorb water and suppress hydrolysis .

Structural Characterization Techniques

Q. Q2. What analytical methods are critical for confirming the structure and purity of DI-Tert-butyl-2-bromoethyliminodiacetate?

Basic Answer :

Q. Advanced Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the iminodiacetate backbone.

- X-ray Crystallography : Provides absolute configuration verification if single crystals are obtained.

- Purity Assessment : Quantitative HPLC with a C18 column (ACN/water mobile phase) detects impurities <0.1% .

Reaction Mechanisms and Functional Group Reactivity

Q. Q3. How does the bromoethyl group in DI-Tert-butyl-2-bromoethyliminodiacetate participate in nucleophilic substitution reactions?

Basic Answer : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with NaN₃ in DMF at 50°C yields the azido derivative, a precursor for click chemistry .

Q. Advanced Answer :

- Steric Effects : The tert-butyl groups hinder backside attack, favoring SN1 mechanisms in polar solvents (e.g., MeOH/H₂O).

- Kinetic Studies : Monitoring reaction progress via ¹H NMR reveals pseudo-first-order kinetics under basic conditions (e.g., K₂CO₃) .

Applications in Drug Discovery and Biochemical Probes

Q. Q4. What advanced applications does DI-Tert-butyl-2-bromoethyliminodiacetate have in pharmaceutical research?

Basic Answer : It serves as a versatile intermediate for synthesizing:

- Anticancer Agents : Bromoethyl groups are alkylating agents in DNA-targeting prodrugs.

- Enzyme Inhibitors : The iminodiacetate moiety chelates metal ions in metalloprotease inhibitors .

Q. Advanced Answer :

- Photoaffinity Labeling : Incorporating a diazirine group enables covalent binding to enzyme active sites for mechanistic studies .

- Biotinylation : Conjugation with biotin via thiol-ene click chemistry facilitates target identification in proteomics .

Addressing Contradictions in Experimental Data

Q. Q5. How should researchers resolve discrepancies in reported yields or by-product profiles for this compound?

Basic Answer : Compare synthetic protocols for variables like solvent polarity, catalyst loading, and reaction time. Reproduce experiments under controlled conditions (e.g., inert atmosphere) .

Q. Advanced Answer :

- Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., temperature vs. catalyst).

- Mechanistic Insights : Computational modeling (DFT) predicts transition states to explain unexpected by-products (e.g., tert-butyl cleavage via β-hydride elimination) .

- Cross-Lab Validation : Collaborative studies using standardized reagents and analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。